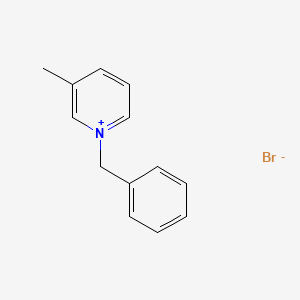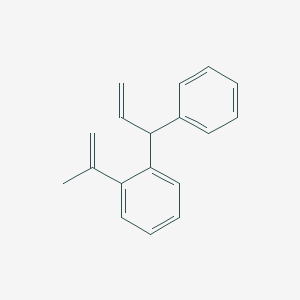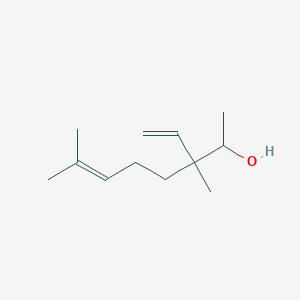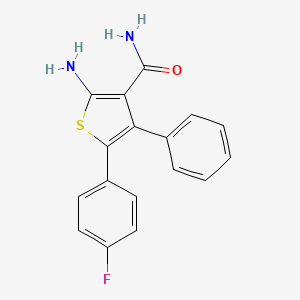![molecular formula C14H12N2O6 B14607719 2-[(4-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol CAS No. 59919-81-2](/img/structure/B14607719.png)
2-[(4-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol is an organic compound characterized by the presence of hydroxyl and nitro groups attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol typically involves the nitration of a suitable precursor, followed by methylation and hydroxylation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .
化学反应分析
Types of Reactions
2-[(4-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron filings in acidic conditions are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Aminophenols.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
2-[(4-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its antimicrobial and anticancer properties.
作用机制
The mechanism of action of 2-[(4-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell walls or interference with essential enzymatic processes. The compound’s fluorescent properties are due to its ability to chelate metal ions, leading to changes in its electronic structure and emission characteristics .
相似化合物的比较
Similar Compounds
4-Methyl-3-nitrophenol: Shares similar functional groups but differs in the position of the nitro and hydroxyl groups.
2-Methyl-4-nitrophenol: Another related compound with variations in the methyl and nitro group positions.
Uniqueness
2-[(4-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications, such as selective metal ion detection and potential therapeutic uses .
属性
CAS 编号 |
59919-81-2 |
|---|---|
分子式 |
C14H12N2O6 |
分子量 |
304.25 g/mol |
IUPAC 名称 |
2-[(4-hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol |
InChI |
InChI=1S/C14H12N2O6/c1-8-4-10(14(18)12(5-8)16(21)22)6-9-2-3-13(17)11(7-9)15(19)20/h2-5,7,17-18H,6H2,1H3 |
InChI 键 |
NKFLHLSMOYIFSL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])O)CC2=CC(=C(C=C2)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclohexanamine, N-[(6-iodo-1,3-benzodioxol-5-yl)methylene]-](/img/structure/B14607639.png)
![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B14607644.png)


![2-[2-(Benzyloxy)-5-methoxyphenyl]-2-methylcyclopentan-1-one](/img/structure/B14607658.png)
![1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole](/img/structure/B14607663.png)
![N-[(4-fluorophenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607665.png)

![2-[(E)-(2,4,6-Trianilinopyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14607669.png)

![N~1~-[(2-Ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B14607682.png)



